Cyclooctanemethanol

Description

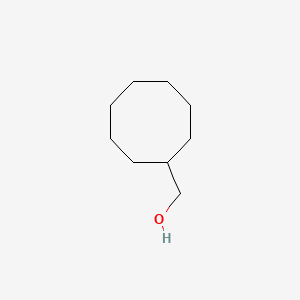

Cyclooctanemethanol (CAS: 3637-63-6), also known as cyclooctylmethanol, is a cycloaliphatic alcohol with the molecular formula C₉H₁₈O. It consists of an eight-membered cyclooctane ring substituted with a hydroxymethyl (-CH₂OH) group. This compound is primarily utilized as an intermediate in organic synthesis and has been identified in trace amounts (0.03%) in the volatile oils of Magnolia denudata (white orchid) when extracted with diethyl ether . Industrially, it is available at 97% purity and is classified under the HS code 29061900 for "cyclanic, cyclenic, or cycloterpenic alcohols" in international trade . Its structural rigidity and transannular strain (discussed below) influence its chemical reactivity and biological interactions.

Properties

IUPAC Name |

cyclooctylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O/c10-8-9-6-4-2-1-3-5-7-9/h9-10H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHPBLHYKDKSZCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CCC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30189897 | |

| Record name | Cyclooctanemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30189897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3637-63-6 | |

| Record name | Cyclooctanemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3637-63-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclooctanemethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003637636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclooctanemethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100744 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclooctanemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30189897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclooctanemethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.785 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclooctanemethanol can be synthesized through several methods. One common method involves the reduction of cyclooctanone using a reducing agent such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .

Industrial Production Methods: In an industrial setting, this compound is produced by the catalytic hydrogenation of cyclooctanone. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature conditions. The reaction is carried out in a hydrogen atmosphere to ensure complete reduction of the ketone group to the alcohol .

Chemical Reactions Analysis

Types of Reactions: Cyclooctanemethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Oxidation: this compound can be oxidized to cyclooctane carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions .

Reduction: The reduction of this compound is less common, but it can be converted back to cyclooctane by catalytic hydrogenation using a metal catalyst like palladium on carbon (Pd/C) .

Substitution: this compound can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups. For example, it can react with thionyl chloride (SOCl₂) to form cyclooctyl chloride .

Major Products:

- Oxidation: Cyclooctane carboxylic acid

- Reduction: Cyclooctane

- Substitution: Cyclooctyl chloride

Scientific Research Applications

Cyclooctanemethanol has several applications in scientific research and industry:

Chemistry:

- Used as a high boiling solvent in various chemical reactions.

- Acts as a heat transfer agent in chemical processes .

Biology:

Medicine:

- Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) .

Industry:

- Used in the production of plastic and lacquer base materials.

- Can be oxidized to cyclooctane carboxylic acid, which is further converted into octahydro-2-oxo-1H-azonine, a starting material for the production of nylon-8 .

Mechanism of Action

The mechanism of action of cyclooctanemethanol is primarily related to its chemical reactivity. As an alcohol, it can participate in various chemical reactions, including oxidation, reduction, and substitution. The hydroxyl group (-OH) in this compound is the primary site of reactivity, allowing it to form different derivatives and intermediates .

Comparison with Similar Compounds

Key Observations :

- This compound’s eight-membered ring introduces significant transannular strain, which destabilizes the molecule compared to smaller cycloalkanes (e.g., cyclohexane). This strain facilitates oxidation reactions, as flattening the ring reduces strain .

- Cyclopropanemethanol’s three-membered ring imposes extreme angle strain, making it reactive but less stable than larger analogs.

Interaction with Nicotinic Acetylcholine Receptors

Studies on Torpedo nobiliana electroplaque receptors reveal critical differences in activity among cycloalkanemethanols :

- Agonist Affinity Enhancement: Cyclopropanemethanol to this compound enhance agonist binding, with a steric cutoff at ~6.3 Å length. This compound’s size optimizes this effect.

- Ion Flux Inhibition: Compounds from cyclopropanemethanol to cyclodecanemethanol inhibit ion flux, with a volumetric cutoff at ~340 ų. This compound (volume < 340 ų) fully inhibits flux, while cyclododecanemethanol (larger) fails .

Unique Role of this compound: It is one of the few compounds in the series that simultaneously enhances agonist affinity and inhibits ion flux, suggesting distinct binding sites for these effects .

Industrial and Regulatory Status

- This compound: Listed under EU HS code 29061900, with a 5.5% general tariff .

- Cyclopentanol: Available as an analytical standard (CAS: 96-41-3) and used in polymer synthesis .

Biological Activity

Cyclooctanemethanol is a cyclic alcohol with the molecular formula C₈H₁₈O. It has garnered interest in various fields of research due to its unique structure and potential biological activities. This article explores the biological activity of this compound, including its effects on cancer, its role as a volatile organic compound (VOC), and its potential applications in medicine.

Chemical Structure and Properties

This compound features a cyclooctane ring with a hydroxymethyl group. Its structural formula can be represented as follows:

This compound is characterized by its cyclic structure, which influences its chemical reactivity and biological interactions.

1. Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound. In a comparative analysis of volatile organic compounds in exhaled breath, this compound was found to be present at significantly lower levels in breast cancer patients compared to healthy individuals. This suggests that this compound may serve as a potential biomarker for breast cancer diagnosis .

Table 1: Comparison of this compound Levels in Different Patient Groups

| Patient Group | This compound Level (ppm) | Statistical Significance |

|---|---|---|

| Healthy Individuals | Higher | P < 0.05 |

| Breast Cancer Patients | Lower | P < 0.05 |

| Mammary Gland Fibroma Patients | Similar | P > 0.05 |

2. Volatile Organic Compound Analysis

This compound has been studied as part of the volatile organic metabolite profile associated with various cancers. Its reduced presence in exhaled breath from cancer patients indicates its potential role in cancer metabolism and pathogenesis. The analysis of VOCs can aid in developing non-invasive diagnostic methods for cancer detection .

3. Antioxidant Activity

Research into the antioxidant properties of this compound has shown promising results. In studies assessing the antioxidant activity of various compounds, this compound demonstrated significant free radical scavenging activity, suggesting its potential use as a natural antioxidant agent .

Case Study 1: Breast Cancer Diagnosis

A study involving the analysis of exhaled breath from breast cancer patients identified this compound as one of the key metabolites that were significantly decreased compared to healthy controls. This finding supports its potential role as a biomarker for early detection of breast cancer .

Case Study 2: Antioxidant Research

In another research project focusing on natural antioxidants, this compound was isolated from plant extracts and tested for its ability to inhibit oxidative stress markers in vitro. The results indicated that it could effectively reduce oxidative damage in cellular models, further validating its therapeutic potential .

Research Findings

- Inhibitory Effects : this compound has shown inhibitory effects on certain cancer cell lines, indicating a possible mechanism for its anticancer properties.

- Biomarker Potential : Its presence in exhaled breath at varying levels among different patient populations suggests that it could be developed into a non-invasive biomarker for cancer screening.

- Antioxidant Mechanism : The compound's ability to scavenge free radicals points towards mechanisms that could be harnessed for therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.